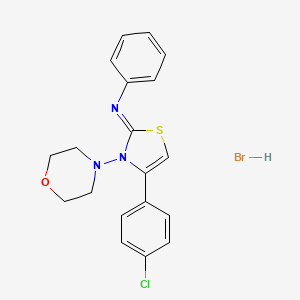

(Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

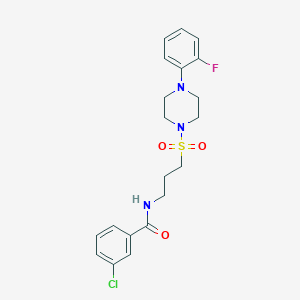

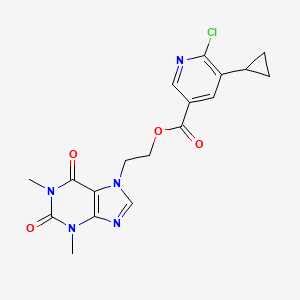

“(Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and an aniline group, which is a type of aromatic amine. The compound also contains a morpholino group and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the aniline group, the morpholino group, and the chlorophenyl group . The exact structure would depend on the specific arrangement and bonding of these groups .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The compound could potentially undergo reactions at the thiazole ring, the aniline group, or the morpholino group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and spectral properties (such as IR, NMR, and UV-Vis spectra) .

Scientific Research Applications

Chemistry of Polyhalogenodiazabutadienes

The compound under discussion shares structural similarities with polyhalogenodiazabutadienes, which have been explored for their potential in forming new triazolyl systems. Research on these compounds has shown the formation of new 3-anilino-5-aryl-4-phenyl-1,2,4-triazoles through the reaction of aniline with 4-aryl-1,1,4-trichloro-2,3-diazabutadienes. These triazoles are synthesized in high yields, demonstrating their potential for diverse chemical applications (O'halloran & Scott, 1972).

Synthesis and Antimicrobial Activity

Similar compounds have been synthesized for evaluation of their antimicrobial activities. For instance, a study explored the synthesis of linezolid-like molecules from 3-fluoro-4-(morpholin-4-yl)aniline and evaluated their antitubercular activities. This research highlights the potential of related compounds in developing new antimicrobial agents (Başoğlu et al., 2012).

Synthesis and Evaluation of HDAC Inhibitors

Compounds with a similar structure have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, showing potent anticancer cytotoxicity and HDAC inhibition effects. These compounds are particularly effective against cancer cell lines, highlighting their potential in cancer treatment (Nam et al., 2014).

Optimization of Kinase Inhibitors

Research has also been conducted on the optimization of analogues of similar compounds as inhibitors of kinase activity. This includes the development of compounds with increased inhibition of both kinase activity and kinase-mediated cell proliferation, important for potential therapeutic applications in cancer treatment (Boschelli et al., 2001).

Novel Quinazolinone Derivatives

Studies on novel quinazolinone derivatives, which share a structural resemblance, have explored their synthesis and antimicrobial activity. These studies are crucial in the quest for new antimicrobial agents, particularly in the face of increasing antibiotic resistance (Habib et al., 2013).

Synthesis of Eperezolid-like Molecules

Similar compounds have been synthesized and evaluated for their antimicrobial activities. This research adds to the growing body of knowledge on the synthesis of new antimicrobial agents, particularly against Mycobacterium smegmatis, a model organism for studying tuberculosis (Yolal et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-chlorophenyl)-3-morpholin-4-yl-N-phenyl-1,3-thiazol-2-imine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS.BrH/c20-16-8-6-15(7-9-16)18-14-25-19(21-17-4-2-1-3-5-17)23(18)22-10-12-24-13-11-22;/h1-9,14H,10-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMQCRQFNDHTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2646293.png)

![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2646307.png)

![1-[4-(propionylamino)benzoyl]-N-propylpiperidine-3-carboxamide](/img/structure/B2646313.png)

![2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646316.png)